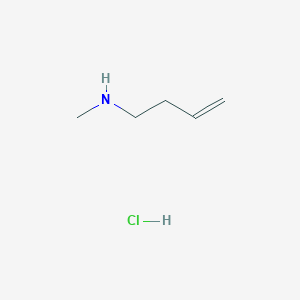

N-Methylbut-3-en-1-amine hydrochloride

Description

BenchChem offers high-quality N-Methylbut-3-en-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylbut-3-en-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5-6-2;/h3,6H,1,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLUDUIYPKSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Methylbut-3-en-1-amine Hydrochloride

Precision Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a critical homoallylic amine synthon used extensively in the synthesis of nitrogen heterocycles.[1][2][3][4] Its value lies in its bifunctionality: it possesses a nucleophilic secondary amine and an electrophilic-amenable terminal alkene.[2][3] This dual nature makes it an ideal precursor for intramolecular hydroaminations to form pyrrolidines—a pharmacophore ubiquitous in medicinal chemistry.[2][3]

This guide provides a rigorous technical breakdown of the compound’s physicochemical properties, a robust synthesis protocol for laboratory scale-up, and the analytical logic required for validation.[2][3]

Part 1: Physicochemical Profile & Stoichiometry[2][3]

For researchers designing stoichiometric reactions, distinguishing between the free base and the hydrochloride salt is the most frequent source of yield calculation errors.[2][3]

Molecular Specifications

| Property | Value | Context for Experimental Design |

| IUPAC Name | N-Methylbut-3-en-1-amine hydrochloride | Official designation for regulatory filing.[2][3] |

| CAS Number | 55984-59-3 | Use for procurement and database searches.[2][3] |

| Formula (Salt) | Use this for weighing the solid reagent. | |

| Formula (Free Base) | Use this for mass spectrometry (MS) fragment analysis.[2][3] | |

| MW (Salt) | 121.61 g/mol | Stoichiometric Mass. |

| MW (Free Base) | 85.15 g/mol | The active nucleophilic species post-neutralization.[2][3] |

| Exact Mass | 121.0658 (Salt) | For High-Resolution MS (HRMS) calibration.[2][3] |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ethers/hexanes (unless neutralized).[2][3] |

Structural Significance

The compound features a homoallylic tether (2 carbons between N and alkene).[2][3] This specific spacing is geometrically privileged for 5-exo-trig cyclizations, allowing rapid access to pyrrolidine cores under radical or metal-catalyzed conditions.[2][3]

Part 2: Synthetic Pathways & Protocol

While the hydrochloride salt is commercially available, in-house synthesis is often required for isotopic labeling or when fresh free base is needed.[2][3]

Core Synthesis Logic (Retrosynthetic Analysis)

The most robust route avoids over-alkylation (formation of quaternary ammonium salts) by using a large excess of methylamine or protecting group strategies.[2][3]

-

Route A (Direct Alkylation): 4-Bromo-1-butene + Excess Methylamine

Target.[2][3] -

Route B (Reductive Amination): 3-Butenal (unstable) + Methylamine

Target.[2][3] Not recommended due to aldehyde instability.[2][3]

Recommended Protocol: Route A (Direct Alkylation)

Rationale: This method minimizes side reactions by leveraging the high nucleophilicity of methylamine in excess.[2][3]

Step-by-Step Methodology:

-

Reagent Prep: Cool 40% aqueous methylamine (10 equiv.) to 0°C in a sealed pressure vessel.

-

Addition: Slowly add 4-bromo-1-butene (1 equiv.) dropwise to control exotherm.

-

Reaction: Seal and stir at room temperature for 16 hours. Note: The excess amine acts as a proton scavenger.[2][3]

-

Workup (Free Base Isolation):

-

Salt Formation (Critical Step for Stability):

Synthesis Workflow Visualization

Caption: Reaction logic flow highlighting the critical need for excess amine to prevent impurity formation.

Part 3: Analytical Characterization (Self-Validating Systems)[2][3]

To ensure scientific integrity, the identity of the compound must be cross-verified using NMR and MS.[2][3] The salt and free base exhibit distinct spectral signatures.[2][3]

Proton NMR ( H-NMR) Validation

Solvent:

| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Proof |

| 5.7 - 5.9 | Multiplet | 1H | Confirms alkene integrity (no reduction). | |

| 5.1 - 5.2 | Multiplet | 2H | Terminal alkene protons.[2][3] | |

| 3.0 - 3.1 | Triplet | 2H | Alpha-protons shift downfield in salt form.[2][3] | |

| 2.6 - 2.7 | Singlet | 3H | Diagnostic: Confirming mono-methylation.[2][3] | |

| 2.3 - 2.4 | Quartet | 2H | Allylic | Couplings to both alkene and amine methylene.[2][3] |

Mass Spectrometry Logic

Common Pitfall: In ESI-MS (positive mode), the instrument detects the protonated cation

-

Observed Mass: ~86.1 m/z (Corresponds to

).[2][3] -

Interpretation: Do not look for 121.6 m/z in the positive ion channel; the chloride counter-ion (

) dissociates and is not observed in positive mode.[2][3]

Analytical Logic Tree

Caption: Decision tree for confirming the identity of the hydrochloride salt.[2][3]

Part 4: Applications in Drug Design

This compound is not just a reagent; it is a homoallylic amine scaffold .[2][3] Its primary utility in drug development stems from its ability to undergo cyclization to form substituted pyrrolidines, a core structure in nicotine analogues and proline derivatives.[2][3]

Key Reaction: Intramolecular Hydroamination

The "homoallylic" spacing allows the nitrogen to attack the internal alkene carbon (5-exo-trig) or terminal carbon (6-endo-trig), catalyzed by transition metals or acid.[2][3]

-

Mechanism: Metal-catalyzed activation of the alkene followed by nucleophilic attack of the amine.[2][3]

-

Relevance: Rapid generation of

-rich complexity for fragment-based drug discovery (FBDD).[2][3]

Part 5: Handling & Stability[2][3]

-

Hygroscopicity: The HCl salt is hygroscopic.[2][3] It must be stored in a desiccator.[2][3] Moisture uptake alters the effective molecular weight, leading to stoichiometry errors in sensitive catalytic reactions.[2][3]

-

Stability: The terminal alkene is prone to polymerization if stored as the free base.[2][3] The HCl salt stabilizes the amine, preventing oxidation and polymerization.[2][3]

-

Safety: Irritant to eyes and skin.[2][3] The free base is volatile and has a strong amine odor; handle in a fume hood.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: N-Methylbut-3-en-1-amine hydrochloride (CAS 55984-59-3).[2][3] Retrieved from [Link][2][3]

Sources

- 1. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]

- 2. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbut-2-en-1-amine hydrochloride | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylbut-3-en-1-amine hydrochloride [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) 13C NMR spectrum [chemicalbook.com]

Technical Monograph: N-Methylbut-3-en-1-amine Hydrochloride

Topic: N-Methylbut-3-en-1-amine hydrochloride chemical properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Homoallylic Amine Scaffolds in Advanced Organic Synthesis

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) represents a high-value "homoallylic" amine building block, distinguished by its bifunctional architecture containing a secondary amine and a terminal alkene separated by two methylene units. This structural motif is critical in medicinal chemistry for accessing nitrogen heterocycles—specifically pyrrolidines—via intramolecular hydroamination. Unlike its lower homolog allylamine, the ethylene spacer in this molecule enables facile 5-exo-trig cyclizations, making it a staple precursor for nicotine analogues, glycosidase inhibitors, and alkaloid total synthesis.

Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the volatility and oxidative instability of the free base.

Table 1: Key Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | N-Methylbut-3-en-1-amine hydrochloride | |

| CAS Number | 55984-59-3 | Free base CAS: 38369-88-9 |

| Molecular Formula | C₅H₁₂ClN | (C₅H₁₁N[1][2][3][4][5][6][7][8][9][10][11] · HCl) |

| Molecular Weight | 121.61 g/mol | Free base MW: 85.15 g/mol |

| Melting Point | 187 – 190 °C | Distinct from demethylated analog (176°C) |

| Solubility | High: H₂O, MeOH, EtOHLow: EtOAc, Et₂O, Hexanes | Hygroscopic; store with desiccant |

| pKa (Conj.[2][7][9][10][11] Acid) | ~10.5 | Typical for secondary alkyl amines |

| Appearance | White to off-white crystalline solid | Highly hygroscopic |

Synthetic Accessibility & Purification

Expert Insight: Direct alkylation of methylamine with 4-bromo-1-butene is the most direct route but suffers from a statistical flaw: the product is more nucleophilic than the starting material, leading to over-alkylation (tertiary amine formation). The protocol below mitigates this via a "high-dilution, excess-nucleophile" strategy.

Optimized Synthesis Protocol

Reaction: Nucleophilic Substitution (

-

Nucleophile Preparation: Charge a pressure vessel with methylamine (10 equivalents) in THF at 0°C. Note: The large excess is non-negotiable to suppress N,N-bis(butenyl)amine formation.

-

Addition: Add 4-bromo-1-butene (1 equivalent) dropwise over 60 minutes.

-

Reaction: Seal and stir at room temperature for 12 hours. Monitor via TLC (stain with ninhydrin; secondary amines stain purple/blue).

-

Workup (Free Base Isolation):

-

Concentrate to remove THF and excess methylamine (scrub vapors into acid trap).

-

Basify residue with 2M NaOH (pH > 12).

-

Extract with Et₂O (

). Dry organics over Na₂SO₄.

-

-

Salt Formation (Critical Step):

-

Cool the ethereal solution to 0°C.

-

Add 2M HCl in diethyl ether dropwise with vigorous stirring.

-

Filter the resulting white precipitate under inert atmosphere (N₂).

-

Recrystallization: Dissolve in minimum hot EtOH, add Et₂O to turbidity, and cool.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis focusing on suppressing over-alkylation via stoichiometry control.

Reactivity & Mechanistic Insights

The utility of N-Methylbut-3-en-1-amine HCl lies in its divergent reactivity. It can serve as a simple nucleophile or undergo complex intramolecular rearrangements.

Intramolecular Hydroamination (Cyclization)

This is the primary application in drug discovery. The molecule undergoes metal-catalyzed 5-exo-trig cyclization to form 1,2-dimethylpyrrolidine .

-

Catalysts: Organolanthanides (Cp*₂LnR) or Gold(I) complexes (AuCl/AgOTf).

-

Mechanism: Activation of the alkene by the metal, followed by intramolecular nucleophilic attack of the amine.

-

Thermodynamics: The formation of the 5-membered ring is entropically favored, making this reaction highly efficient.

Cross-Metathesis

The terminal alkene allows for Grubbs-catalyzed cross-metathesis with other olefins, extending the carbon chain while retaining the amine functionality (often protected as a carbamate during this step).

Divergent Reactivity Diagram

Figure 2: Divergent synthetic pathways accessible from the homoallylic amine scaffold.

Handling, Stability & Safety

-

Thermal Instability: The HCl salt is stable at room temperature but decomposes above 150°C, releasing HCl gas and potentially polymerizing via the alkene.

-

Hygroscopicity: The salt will deliquesce if exposed to ambient moisture. Store in a desiccator or under inert gas.

-

Safety Profile (GHS):

References

-

Benchchem. (2024). N-Methylbut-3-en-1-amine hydrochloride Product Specifications and Reactivity Data. Retrieved from

-

PubChem. (2024).[7][10] Compound Summary: N-Methylbut-3-en-1-amine hydrochloride (CID 118987104). National Library of Medicine.[9] Retrieved from

-

ChemicalBook. (2024). N-Methyl-3-buten-1-amine hydrochloride Properties and Safety. Retrieved from

-

Müller, T. E., et al. (2008).[12][13] Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. (Contextual grounding for hydroamination mechanism).

Sources

- 1. 55984-59-3|N-Methylbut-3-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. But-3-en-1-amine hydrochloride | CAS#:17875-18-2 | Chemsrc [chemsrc.com]

- 3. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]

- 4. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (2R)-3-Methyl-2-butanamine | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) 13C NMR spectrum [chemicalbook.com]

- 7. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-bromo-3-methyl-1-butene [webbook.nist.gov]

- 9. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (3S)-4-bromo-3-methylbut-1-yne | C5H7Br | CID 141526309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-bromo-N-ethyl-N-methylbutan-1-amine | C7H16BrN | CID 116296930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master Guide: Stability and Storage of N-Methylbut-3-en-1-amine Hydrochloride

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride is a bifunctional organic building block characterized by a secondary amine terminus and a distal allylic alkene. Its utility in synthesizing pyrrolidines, pharmaceutical intermediates, and specialty polymers is driven by this dual reactivity. However, this same duality presents specific stability challenges.[1] While the hydrochloride salt formation significantly stabilizes the amine against oxidation compared to its free base, the compound remains highly hygroscopic and susceptible to alkene-based degradation pathways if mishandled.

This guide provides a scientifically grounded protocol for the storage, handling, and quality control of N-Methylbut-3-en-1-amine hydrochloride, moving beyond generic safety data to actionable, field-proven methodologies.

Physicochemical Profile & Critical Properties

To understand the storage requirements, we must first analyze the molecule's physical state and inherent vulnerabilities.

| Property | Specification | Critical Implication |

| CAS Number | 55984-59-3 | Unique identifier for the HCl salt.[2][3] |

| Formula | C₅H₁₂ClN | Molecular Weight: 121.61 g/mol .[2][4][5][6] |

| Structure | CH₃-NH-CH₂-CH₂-CH=CH₂ · HCl | Contains reactive alkene and secondary amine salt. |

| Appearance | Pale-yellow to Yellow-brown solid | Darkening indicates oxidation or polymerization. |

| Melting Point | 176–180 °C | High lattice energy, but susceptible to moisture. |

| Hygroscopicity | High | Primary Failure Mode: Rapidly absorbs atmospheric water. |

| Solubility | Soluble in water, methanol, ethanol | Hydrophilic nature drives moisture absorption. |

Stability Mechanisms & Degradation Pathways

The stability of N-Methylbut-3-en-1-amine hydrochloride is governed by three competing degradation vectors: moisture absorption, oxidative stress, and oligomerization.

The Hygroscopic Cascade (Primary Risk)

The hydrochloride salt is an ionic solid with high affinity for water. Upon exposure to ambient humidity:

-

Surface Adsorption: Water molecules bind to the crystal lattice surface.

-

Deliquescence: As water content increases, the crystal structure collapses, leading to "caking" or liquefaction.

-

Stoichiometric Drift: The effective molecular weight changes. Weighing 121.61 mg no longer delivers 1 mmol of reactant, leading to failed synthetic stoichiometry.

Alkene Oligomerization (Secondary Risk)

The terminal double bond (C=C) is thermodynamically prone to polymerization, particularly:

-

Radical Mechanism: Triggered by light (UV) or trace radical initiators (peroxides).

-

Acid-Catalyzed: While the HCl salt is acidic, the absence of a solvent usually inhibits this in the solid state. However, once dissolved in protic solvents without stabilizers, slow oligomerization can occur over time.

Visualizing the Degradation Logic

The following diagram maps the causality between environmental stressors and chemical failure.

Figure 1: Causal pathways of degradation. Moisture is the immediate operational threat, while light/heat drive irreversible chemical changes.

Storage Protocol: The "Inert-Desiccated" Standard

Standard "Room Temperature" storage is insufficient for long-term research integrity. The following protocol ensures maximum shelf-life (>2 years).

Environmental Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature (25°C) for short periods, refrigeration slows kinetic degradation pathways (oxidation/polymerization).

-

Atmosphere: Inert Gas (Argon or Nitrogen). Argon is preferred due to its higher density, forming a "blanket" over the solid.

-

Light: Dark/Amber Glass. Protect from UV radiation to prevent radical excitation of the alkene.

The "Double-Barrier" Containment System

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Protocol: After every use, purge the headspace with Argon before sealing.

-

Sealing: Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.

-

-

Secondary Container: A rigid, air-tight desiccator jar or a sealed Mylar bag containing active desiccant (e.g., Silica Gel or Drierite™) and an oxygen scavenger sachet.

Quality Control & Analytical Verification

Before using stored material in critical synthesis (e.g., GMP precursors or expensive total synthesis), validate its purity.

Visual Inspection

-

Pass: Free-flowing, pale-yellow powder.

-

Fail: Clumped aggregates (moisture damage) or dark brown/black sticky residue (polymerization).

1H-NMR Validation Protocol

NMR is the gold standard for verifying the integrity of the alkene and the salt stoichiometry.

-

Solvent: D₂O or DMSO-d₆.

-

Key Signals to Monitor:

-

Alkene Protons: Multiplet at ~5.8 ppm (1H, internal vinyl) and ~5.1 ppm (2H, terminal vinyl). Loss of integration here indicates polymerization.

-

N-Methyl Group: Singlet/Doublet at ~2.6 ppm.

-

Stoichiometry Check: Integrate the Methyl group (3H) against the Vinyl protons (1H). The ratio must be exactly 3:1.

-

QC Decision Workflow

Figure 2: Step-by-step decision tree for validating compound quality before synthesis.

Handling & Safety Procedures

Personal Protective Equipment (PPE)

-

Respiratory: Use a NIOSH-approved N95 or P100 dust mask. The powder is an irritant (H335) and harmful if swallowed (H302).

-

Skin/Eye: Nitrile gloves and safety goggles are mandatory.

Operational Handling

-

Weighing: Perform weighing operations quickly to minimize exposure to humid air. For precise stoichiometry, weigh the salt into the reaction vessel and dry the vessel under high vacuum (<1 mbar) for 30 minutes before adding solvent.

-

Solubilization: When dissolving in organic solvents (DCM, THF) for free-basing, ensure the solvent is anhydrous. The free base is significantly more volatile and unstable than the HCl salt; generate it in situ whenever possible.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine. Retrieved February 4, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. N-Methylbut-3-en-1-amine hydrochloride [myskinrecipes.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile & Solubility Characterization: N-Methylbut-3-en-1-amine Hydrochloride

[1]

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a specialized homoallylic amine salt utilized primarily as a building block in the synthesis of heterocyclic pharmaceuticals and functionalized polymers.[1][2][3][4] Its value lies in its dual functionality: a nucleophilic secondary amine (masked as a stable hydrochloride salt) and a terminal alkene susceptible to metathesis or oxidative functionalization.

This guide addresses the critical need for solubility data, which is often absent from standard safety data sheets (SDS). While commercial databases classify it broadly as "soluble in water," precise process engineering requires a granular understanding of its behavior across solvent classes. This document synthesizes available experimental data with theoretical solvation parameters to provide a comprehensive solubility matrix and a validated protocol for saturation point determination.

Physicochemical Identity

Before analyzing solubility, we must establish the compound's fundamental lattice properties, which directly dictate the energy required for solvation.

| Parameter | Data | Source |

| IUPAC Name | N-Methylbut-3-en-1-amine hydrochloride | [PubChem, 2025] |

| CAS Number | 55984-59-3 | [BenchChem, 2025] |

| Molecular Formula | C₅H₁₂ClN | [Sigma-Aldrich, 2025] |

| Molecular Weight | 121.61 g/mol | [PubChem, 2025] |

| Melting Point | 187–190 °C | [BenchChem, 2025] |

| Appearance | Pale-yellow to yellow-brown solid | [Sigma-Aldrich, 2025] |

| Hygroscopicity | High (Deliquescent tendency) | [Inferred from Amine HCl class] |

Solubility Data & Solvent Compatibility Matrix

Solubility Mechanism

The solubility of N-Methylbut-3-en-1-amine HCl is governed by the competition between the high lattice energy of the ionic chloride salt and the solvation energy provided by the solvent.

-

Water/Methanol: The high dielectric constant allows for effective dissociation of the H₂N⁺(Me)R and Cl⁻ ions, overcoming the lattice enthalpy (approx. 187°C melting point indicates strong lattice forces).

-

Non-Polar Solvents: The short C4 aliphatic chain is insufficient to solubilize the ionic headgroup in non-polar media like Hexane or Toluene.

Solubility Matrix

The following data categorizes solvent compatibility for extraction and purification processes.

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Protic Polar | Water (pH 7) | High (>100 mg/mL) | Aqueous workup phase; stock solutions. |

| Protic Polar | Ethanol / Methanol | High | Recrystallization; reaction medium. |

| Aprotic Polar | DMSO / DMF | High | High-temp reactions; library synthesis. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Extraction from basified aqueous layer. |

| Ester/Ether | Ethyl Acetate | Insoluble | Anti-solvent for precipitation/crystallization. |

| Hydrocarbon | Hexane / Heptane | Insoluble | Washing impurities from the solid salt. |

Critical Process Note: The compound is reported as insoluble in Ethyl Acetate [BenchChem, 2025]. This is a vital property for purification; the salt can be precipitated from an ethanolic solution by adding ethyl acetate.

Experimental Protocol: Gravimetric Solubility Determination

As specific saturation limits (g/L) vary by batch purity and temperature, researchers should determine the exact solubility for their specific lot using this self-validating protocol.

Principle

This method utilizes a saturation shake-flask technique coupled with gravimetric analysis. It eliminates errors caused by pipetting viscous saturated solutions by using weight-based quantification.

Workflow Diagram

Figure 1: Step-by-step workflow for determining the precise solubility limit of amine salts.

Step-by-Step Methodology

-

Supersaturation: In a 20 mL scintillation vial, add 1.0 g of N-Methylbut-3-en-1-amine HCl. Add 5.0 mL of the target solvent (e.g., Water or Ethanol).

-

Equilibration: Stir magnetically at the desired temperature (e.g., 25°C) for 24 hours. Visual confirmation of undissolved solid is required to ensure saturation.

-

Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 2.0 mL of the supernatant.

-

Quantification (Gravimetric):

-

Weigh an empty, dry weighing dish (

). -

Dispense exactly 1.0 mL of filtrate into the dish.

-

Evaporate solvent in a vacuum oven at 40°C for 4 hours.

-

Weigh the dried residue (

).

-

-

Calculation:

Reactivity & Stability Context

Understanding solubility is only useful in the context of reactivity. This compound is a "masked" nucleophile.

Free-Basing Strategy

To utilize the amine in nucleophilic substitution (e.g., N-alkylation), the hydrochloride must be neutralized.

-

Biphasic System: Dissolve salt in Water; add NaOH (1.1 eq); extract free amine into DCM (Solubility shifts from Water -> DCM upon deprotonation).

-

In-Situ: Use non-nucleophilic bases (DIPEA, TEA) in organic solvents (DMF/DMSO) where the salt is soluble.

Reactivity Pathway

Figure 2: Activation pathways for N-Methylbut-3-en-1-amine HCl in organic synthesis.

Handling & Safety (E-E-A-T)

Warning: This compound is an amine hydrochloride.[1][4] While salts are generally safer than free amines, they are potent irritants.

-

Hygroscopicity: The salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Store under Argon or Nitrogen in a desiccator.

-

Inhalation Hazard: Fine dust from the salt is a respiratory irritant (H335). Use a localized exhaust hood when weighing.

-

Corrosivity: Aqueous solutions are acidic (pH ~4-5). Wear nitrile gloves and safety glasses.

References

-

BenchChem. (2025). N-Methylbut-3-en-1-amine hydrochloride Product Specifications. Retrieved from

-

PubChem. (2025).[3][5] Compound Summary: N-Methylbut-3-en-1-amine hydrochloride (CAS 55984-59-3).[1][2][3][4][6] National Center for Biotechnology Information. Retrieved from

-

Sigma-Aldrich. (2025).[5] Product Detail: N-Methylbut-3-en-1-amine HCl. Retrieved from

-

Royal Society of Chemistry. (2012). Synthesis of N-methyl-homoallylamine derivatives. ChemSpider Synthetic Pages. Retrieved from

Sources

- 1. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]

- 2. N-METHYLBUT-3-EN-1-AMINE HCL | 55984-59-3 [sigmaaldrich.com]

- 3. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 55984-59-3|N-Methylbut-3-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Reactivity Profile of N-Methylbut-3-en-1-amine Hydrochloride

Abstract

This guide provides a comprehensive technical analysis of N-Methylbut-3-en-1-amine hydrochloride (CAS 55984-59-3), a bifunctional homoallylic amine derivative.[1] It serves as a critical building block in the synthesis of pyrrolidine alkaloids, nicotine analogues, and pharmaceutical intermediates. This document moves beyond standard datasheet parameters to explore the compound's dual reactivity profile: the nucleophilic secondary amine and the electrophilic terminal alkene. It details self-validating protocols for handling, neutralization, and cyclization, specifically focusing on intramolecular hydroamination and halocyclization pathways.

Part 1: Chemical Identity & Structural Analysis[1]

N-Methylbut-3-en-1-amine hydrochloride acts as a "masked" volatile amine. The hydrochloride salt form confers stability, preventing oxidation and volatility issues associated with the free base.

Core Data Table

| Parameter | Specification |

| IUPAC Name | N-Methylbut-3-en-1-amine hydrochloride |

| CAS Number | 55984-59-3 |

| Molecular Formula | |

| Molecular Weight | 121.61 g/mol |

| Structure | |

| Physical State | White to off-white crystalline solid |

| Solubility | High in |

| pKa (Conj.[1][2][3][4][5] Acid) | ~10.5 (Typical for secondary alkyl amines) |

Structural Reactivity Logic

The molecule possesses two distinct reactive centers separated by a flexible ethylene tether (

-

Secondary Amine (

): A hard nucleophile capable of -

Terminal Alkene (

): An electron-rich

The "Power" Move: The 4-carbon distance between the nitrogen and the alkene is ideal for 5-exo-trig cyclization , allowing the rapid formation of pyrrolidine rings—a privileged scaffold in medicinal chemistry.

Part 2: Handling & Neutralization (The Free-Basing Protocol)

Critical Insight: Most synthetic applications require the free amine. However, the free base is volatile and hygroscopic. Do not store the free base; generate it in situ or immediately prior to use.

Protocol: In Situ Neutralization & Extraction

Use this protocol to prepare the active nucleophile for subsequent reactions.

-

Dissolution: Dissolve 10 mmol (1.22 g) of the HCl salt in 10 mL of distilled water.

-

Basification: Slowly add 12 mL of 1M NaOH (1.2 equiv) at 0°C. The solution will become cloudy as the organic amine separates.

-

Extraction: Extract immediately with Dichloromethane (DCM) (

).-

Note: Avoid Diethyl Ether if the subsequent reaction is sensitive to volatility, as the amine may co-evaporate during concentration.

-

-

Drying: Dry the combined organic layers over anhydrous

(preferred over -

Usage: Filter and use the solution directly. If concentration is required, use a rotary evaporator at >200 mbar and <20°C to prevent product loss.

Part 3: Cyclization Strategies (Pyrrolidine Synthesis)

This is the most high-value application of this compound. The transformation of the linear homoallylic amine into a substituted pyrrolidine is a cornerstone of alkaloid synthesis.

Mechanism: 5-Exo-Trig Cyclization

The following Graphviz diagram illustrates the divergent pathways for cyclization: Iodocyclization (Electrophilic) vs. Hydroamination (Metal-Catalyzed).

Caption: Divergent cyclization pathways. Pathway A yields a functionalized ring suitable for further substitution. Pathway B yields the saturated alkyl ring.

Protocol A: Iodocyclization (Functional Ring Formation)

This method creates a pyrrolidine ring with an exocyclic iodide, allowing for further functionalization (e.g., substitution with nucleophiles to create complex alkaloids).

Reagents: Iodine (

-

Setup: To a stirred solution of N-methylbut-3-en-1-amine (free base, 10 mmol) in DCM (50 mL), add saturated aqueous

(20 mL). -

Addition: Cool to 0°C. Add

(2.54 g, 10 mmol) portion-wise over 15 minutes. The mixture will turn dark violet/brown. -

Reaction: Stir vigorously at 0°C for 2 hours, then warm to room temperature for 4 hours. The color should fade to a pale yellow/orange.

-

Quench: Add saturated aqueous

(Sodium Thiosulfate) until the iodine color completely disappears. -

Workup: Separate phases. Extract aqueous layer with DCM. Dry organic layers over

and concentrate. -

Result: 2-(iodomethyl)-1-methylpyrrolidine .

-

Validation:

NMR should show the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of the

-

Protocol B: Intramolecular Hydroamination (Direct Saturation)

This method is atom-economical, forming 1,2-dimethylpyrrolidine directly.

Catalyst: Organolanthanide complexes (e.g.,

-

Conditions: React amine (1.0 equiv) with 2-5 mol% catalyst in Toluene at 60-90°C.

-

Mechanism: The metal activates the alkene (or amine), facilitating the intramolecular attack.

-

Outcome: High regioselectivity for the Markovnikov product (5-membered ring) over the anti-Markovnikov (6-membered piperidine).

Part 4: Cross-Metathesis (Chain Extension)

While the amine is a nucleophile, the alkene moiety allows the molecule to act as a "chain terminator" or extender in Olefin Metathesis.

Challenge: Free amines can poison Ruthenium-based metathesis catalysts (Grubbs I/II). Solution: Protonation. The hydrochloride salt (the starting material itself) is often compatible with Grubbs catalysts, or the amine must be protected as a carbamate (Boc/Cbz) or amide.

Protocol Strategy:

-

Protection: Convert the free amine to N-Boc-N-methylbut-3-en-1-amine using

. -

Metathesis: React the protected amine with an acrylate or styrene using Grubbs II catalyst (2-5 mol%) in DCM at reflux.

-

Result: Formation of functionalized internal alkenes, extending the carbon skeleton while retaining the nitrogen functionality.

Part 5: Safety & Stability Profile

| Hazard Class | GHS Code | Description | Handling Precaution |

| Skin Irritant | H315 | Causes skin irritation | Wear nitrile gloves; wash immediately if exposed. |

| Eye Irritant | H319 | Causes serious eye irritation | Use safety goggles; do not use contact lenses. |

| Respiratory | H335 | May cause respiratory irritation | Fume hood mandatory. The free base is volatile. |

Storage:

-

HCl Salt: Store at Room Temperature (RT), desiccated. Hygroscopic—keep tightly sealed.

-

Free Base: Unstable. Use immediately.

References

-

PubChem. (n.d.).[1][5] N-Methylbut-3-en-1-amine hydrochloride (Compound Summary).[1][4] National Library of Medicine.[5] Retrieved October 26, 2023, from [Link]

-

Fleck, T. J., McWhorter, W. W., DeKam, R. N., & Pearlman, B. A. (2003).[6] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[6] Journal of Organic Chemistry, 68(25), 9612–9617.[6] (Demonstrates pyrrolidine synthesis utility). [Link]

-

Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes. Chemical Reviews, 108(9), 3795–3892. (Comprehensive review on hydroamination mechanisms). [Link]

Sources

- 1. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4192820A - Preparation of 3-methyl-2-buten-1-al - Google Patents [patents.google.com]

- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]

- 5. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preparation of Free Base N-Methylbut-3-en-1-amine from Hydrochloride Salt

Executive Summary

The liberation of N-Methylbut-3-en-1-amine (CAS: 38369-88-9) from its hydrochloride salt (CAS: 55984-59-3) is a critical unit operation in the synthesis of complex alkaloids and pharmaceutical intermediates. While conceptually simple, the process is complicated by the high water solubility of the short-chain secondary amine and its moderate volatility (BP ~82–85°C).

Standard extraction protocols often result in poor yields due to partition coefficient (

Physicochemical Profile & Strategic Implications[1]

Understanding the physical properties of the target molecule is the foundation of a successful isolation strategy.

| Property | Value | Implication for Isolation |

| Molecular Weight | 85.15 g/mol | Low MW implies high volatility and water solubility. |

| Boiling Point | ~82–85°C (760 mmHg) | Distillation is viable but requires careful solvent selection (e.g., Ether/MTBE) to allow separation. |

| pKa (Conjugate Acid) | ~10.0–10.5 (Est.) | Requires pH > 12.5 for >99% deprotonation. |

| Water Solubility | Miscible / High | Critical Risk: Significant product loss to the aqueous phase during extraction. |

| Stability | Air-sensitive (CO₂ absorption) | Must be stored under inert atmosphere (Ar/N₂) to prevent carbamate formation. |

Strategic Decision Matrix

The choice of method depends on the scale and the required dryness of the final amine.

Figure 1: Decision matrix for selecting the isolation methodology based on scale and purity requirements.

Methodological Framework

Method A: High-Salinity Biphasic Extraction (The "Salting-Out" Protocol)

Best for: Laboratory scale (1g – 50g), general synthetic use. Core Principle: Utilizing the Common Ion Effect and high ionic strength to force the organic amine out of the aqueous phase.

Reagents & Equipment[1][2][3]

-

Base: 50% w/w NaOH solution (Pre-cooled).

-

Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).

-

Why MTBE? Higher flash point than ether, forms fewer peroxides, and does not form azeotropes with the amine as readily as alcohols.

-

-

Drying Agent: KOH pellets (Primary) and Anhydrous Na₂SO₄ (Secondary).

Step-by-Step Protocol

-

Dissolution: Dissolve the N-Methylbut-3-en-1-amine hydrochloride in the minimum volume of distilled water (approx. 1.5 mL water per 1 g of salt).

-

Expert Note: Excess water dilutes the subsequent salt concentration, lowering extraction efficiency.

-

-

Basification & Saturation:

-

Place the vessel in an ice bath (0°C).

-

Add 50% NaOH dropwise with vigorous stirring.

-

Target pH: >13.

-

Saturation: Add solid NaCl to the mixture until no more dissolves. This maximizes the ionic strength (

), driving the organic amine into the organic layer (Salting Out).

-

-

Extraction:

-

Extract with MTBE (3 x 10 mL per gram of salt).

-

Validation: The aqueous layer should be checked by TLC or GC to ensure no amine remains.

-

-

Drying (The Critical Step):

-

Combine organic layers.

-

Treat with KOH pellets first. KOH is superior to neutral salts here because it maintains basicity, preventing any re-protonation by trace acidic impurities.

-

Follow with anhydrous Na₂SO₄ for 30 minutes.

-

-

Isolation:

-

Filter the solid desiccant.

-

Remove solvent via rotary evaporation. Crucial: Do not heat the bath above 30°C. Use a vacuum of ~300-400 mbar initially to strip MTBE (BP 55°C) without losing the amine (BP 82°C).

-

Stop point: When volume stabilizes, switch to short-path distillation if high purity is needed.

-

Method B: Direct Alkaline Distillation

Best for: Large scale (>50g) or when strictly anhydrous material is required. Core Principle: Liberating the amine as an oil and distilling it directly from the reaction mixture, bypassing solvent extraction.

Step-by-Step Protocol

-

Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and a short-path distillation head.

-

Charging: Add the amine hydrochloride salt and solid NaOH (1.5 equivalents) to the flask.

-

Liberation: Add a minimal amount of water (just enough to wet the solids and initiate reaction) or use a high-boiling polyamine (like triethanolamine) as a "solvent" if water must be avoided entirely.

-

Distillation:

Visualization of the Workflow

The following diagram illustrates the chemical logic flow for Method A, highlighting critical control points (CCPs).

Figure 2: Workflow for the biphasic isolation of N-Methylbut-3-en-1-amine, emphasizing Critical Control Points (CCPs).

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Amine remaining in aqueous phase. | Saturate aqueous layer with NaCl; increase number of extractions; use a continuous liquid-liquid extractor. |

| Product is Wet | Azeotrope formation. | Dry organic layer over KOH pellets for at least 4 hours. Distill over CaH₂ if strictly anhydrous. |

| Unknown Peaks (GC) | Carbamate formation (CO₂ reaction). | Ensure all glassware is purged with Argon. Store product in sealed ampoules or under positive inert pressure. |

| Polymerization | Thermal instability of alkene. | Add a radical inhibitor (e.g., BHT) if distilling at high temperatures (rarely needed for this BP). |

Analytical Validation

-

¹H NMR (CDCl₃): Look for the shift of the

-methyl group. In the salt, it appears downfield (~2.6-2.7 ppm); in the free base, it shifts upfield (~2.3-2.4 ppm). The NH proton signal will also broaden and shift. -

Boiling Point: 82–85°C at 760 mmHg.

Safety & Handling

-

Corrosivity: The free amine is a Skin Corrosive 1B agent. It causes severe burns.[4] Wear butyl rubber gloves and a face shield.

-

Flammability: With a flash point likely < 20°C (estimated based on MW), it is highly flammable. Ground all equipment to prevent static discharge.

-

Storage: Store at 2–8°C under Argon. The compound degrades upon prolonged exposure to air (oxidation/carbamate formation).

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine. Retrieved February 4, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation and Recovery of Amines from Salts. Department of Chemistry. Retrieved February 4, 2026, from [Link](General protocol grounding).

Sources

Technical Guide: Safe Handling and Utilization of N-Methylbut-3-en-1-amine Hydrochloride

[1][2]

Executive Summary & Chemical Identity[1][2][3]

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a specialized secondary allylic amine salt used extensively as a building block in the synthesis of nitrogen-containing heterocycles, pharmaceutical intermediates, and agrochemicals.[1][2]

Unlike its free base counterpart—which is a volatile, corrosive, and flammable liquid—the hydrochloride salt offers enhanced stability and reduced vapor hazards.[2] However, it presents specific challenges regarding hygroscopicity and irritation potential (skin/eye/respiratory) that require rigorous handling protocols to maintain chemical integrity and operator safety.[1][2]

Physicochemical Profile[1][2][4]

| Property | Specification |

| Chemical Name | N-Methylbut-3-en-1-amine hydrochloride |

| Synonyms | N-Methyl-3-buten-1-amine HCl; (But-3-en-1-yl)(methyl)amine HCl |

| CAS Number | 55984-59-3 |

| Molecular Formula | C₅H₁₁N[1][2][3][4][5][6][7][8][9] · HCl (C₅H₁₂ClN) |

| Molecular Weight | 121.61 g/mol |

| Physical State | White to off-white crystalline solid (hygroscopic) |

| Solubility | High in Water, Methanol, Ethanol; Low in Ether, Hexanes |

| Melting Point | Note: Often broad due to hygroscopicity; typically >100°C (dec) |

Hazard Identification & Risk Assessment

While the salt form mitigates the flammability of the free amine, it retains significant biological activity and irritation potential.[1][2]

GHS Classification (Solid)[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][7]

-

STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2]

Critical Risk Factors[1][2][7]

-

Hygroscopic Instability: The salt readily absorbs atmospheric moisture, leading to "gumming" (clumping).[1][2] This alters stoichiometry in precise coupling reactions and can accelerate hydrolysis or degradation.[1][2]

-

Inhalation of Dust: Fine particulate matter is a potent respiratory irritant.[1][2]

-

Thermal Decomposition: Heating above 150°C may release hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx).[1][2]

Storage and Stability Protocols

To ensure the "Self-Validating" nature of your experiments, the integrity of the starting material must be guaranteed.[1][2]

-

Primary Storage: Store in a tightly sealed container within a desiccator or under an inert atmosphere (Nitrogen/Argon).

-

Temperature: Refrigeration (2–8°C) is recommended to retard oxidation of the alkene moiety over long periods.[1][2]

-

Shelf Life: 12–24 months if kept dry and cool.[1][2] If the solid turns into a viscous oil/gum, re-verification of purity via NMR is required before use.[1][2]

Operational Handling Procedures

Engineering Controls & PPE[1][2][8]

-

Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.[1][2]

-

Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for solid handling.[1][2] If generating the free base in organic solvents, upgrade to "Silver Shield" or double-glove if using DCM.[1][2]

-

Respiratory: If handling >10g or if dust generation is visible, use a P95 particulate respirator or a full-face shield.[1][2]

Protocol: Hygroscopic Weighing & Transfer

Objective: Transfer accurate mass without water contamination.[1][2]

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.[1][2]

-

Inert Weighing: If the ambient humidity is >50%, weigh the material inside a glovebox or use a "weigh-by-difference" technique rapidly in the fume hood.[1][2]

-

Dissolution: Immediately dissolve the weighed solid in the reaction solvent (e.g., dry DMF, DCM, or MeOH) to lock in the stoichiometry.[2]

Protocol: In-Situ Free Base Generation

Context: Many nucleophilic substitutions (e.g., alkylation, acylation) require the free amine.[1][2] Isolating the volatile free base (bp ~70-80°C) is risky and leads to yield loss.[1][2] An in-situ neutralization is preferred.[1][2]

Method:

-

Suspend N-Methylbut-3-en-1-amine HCl in the reaction solvent (e.g., DCM or THF).[1][2]

-

Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) at 1.1–1.5 equivalents.[1][2]

-

Stir for 15 minutes. The solution now contains the reactive free amine and the hydrochloride salt of the added base (e.g., Et₃N[1]·HCl).

Visualized Workflows

Decision Logic: Spill Response & Cleanup

The following diagram outlines the decision process for handling spills of the solid salt versus the generated free base solution.

Figure 1: Decision matrix for safe cleanup of N-Methylbut-3-en-1-amine spills.

Workflow: Safe Reaction Setup (In-Situ Neutralization)

This workflow illustrates the "Self-Validating" method for using the salt in synthesis without isolating the volatile free base.[1][2]

Figure 2: Step-by-step protocol for in-situ activation of the amine salt.[1][2]

Emergency & First Aid

| Exposure Route | Immediate Action | Medical Follow-up |

| Inhalation | Move to fresh air immediately.[1][2][8][10] If breathing is difficult, give oxygen.[1][2][8] | Seek medical attention if cough persists.[1][2] |

| Skin Contact | Brush off loose particles.[1][2] Wash with soap and water for 15 min.[1][2] | Monitor for dermatitis or chemical burns.[1][2] |

| Eye Contact | Rinse cautiously with water for 15 min.[1][2] Remove contact lenses.[1][2][10] | Urgent: Consult an ophthalmologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Call Poison Control immediately.[1][2] |

References

-

PubChem. (n.d.).[1][2] (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN.[1][2][3] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

-

European Chemicals Agency (ECHA). (n.d.).[1][2][5] Substance Information: N-Methylbut-3-en-1-amine hydrochloride.[1][2][3][11] Retrieved October 26, 2023, from [Link][1][2]

Sources

- 1. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]

- 10. airgas.com [airgas.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Research Applications of N-Methylbut-3-en-1-amine Hydrochloride

The following technical guide details the research applications, synthetic utility, and handling protocols for N-Methylbut-3-en-1-amine hydrochloride .

CAS: 55984-59-3 | Formula: C

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride is a specialized homoallylic amine building block used primarily in the synthesis of nitrogen heterocycles and nicotinic acetylcholine receptor (nAChR) ligands. Its structural motif—a secondary amine tethered to a terminal alkene—makes it an ideal substrate for testing intramolecular hydroamination and oxidative cyclization methodologies. In drug discovery, it serves as a critical precursor for synthesizing metanicotine analogues and functionalized pyrrolidines via transition-metal catalyzed cross-couplings (e.g., Heck reaction).

Chemical Profile & Stability

This compound is supplied as a hydrochloride salt to prevent oxidative degradation and polymerization of the reactive alkene tail.

| Property | Specification | Experimental Note |

| Physical State | White to pale yellow solid | Hygroscopic; store in a desiccator. |

| Solubility | Water, Methanol, DMSO | Free amine must be generated in situ or extracted for organic synthesis. |

| Reactivity | Bifunctional (Amine + Alkene) | Susceptible to polymerization if stored as a free base. |

| pKa | ~10.5 (Amine conjugate acid) | Requires strong base (e.g., NaH, KOtBu) or biphasic neutralization for activation. |

Core Applications in Organic Synthesis[1][2]

A. Synthesis of Nitrogen Heterocycles (Pyrrolidines vs. Azetidines)

The most significant application of N-Methylbut-3-en-1-amine is its use as a substrate to investigate regioselective cyclization. The competition between 5-endo-trig (yielding pyrrolidines) and 4-exo-trig (yielding azetidines) pathways makes it a standard "stress test" for new catalytic systems.

-

Intramolecular Hydroamination:

-

Pathway A (Anti-Markovnikov): Metal-catalyzed (e.g., Rh, Ir) addition of the N-H bond across the alkene terminus yields N-methylpyrrolidine . This is the thermodynamically preferred ring size (5-membered) but kinetically challenging due to Baldwin's rules (5-endo-trig is disfavored).

-

Pathway B (Markovnikov): Rare earth metal catalysts (e.g., La, Y) may promote internal attack, potentially forming the strained 2-methylazetidine system, though this is often unstable.

-

-

Iodocyclization: Reaction with iodine (

) or N-iodosuccinimide (NIS) triggers electrophilic cyclization. Unlike simple hydroamination, the iodonium intermediate allows for 3-iodopyrrolidine formation, a valuable scaffold for further functionalization.

B. Precursor for Nicotinic Agonists (Metanicotine Analogues)

N-Methylbut-3-en-1-amine is a direct synthetic precursor to Metanicotine (an nAChR agonist) and its derivatives.

-

Mechanism: The terminal alkene undergoes a Heck Reaction with 3-halopyridines.

-

Utility: This modular approach allows medicinal chemists to vary the aryl coupling partner (e.g., using 5-bromo-3-pyridine or substituted phenyl halides) to generate libraries of CNS-active compounds.

C. Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

Caption: Divergent synthesis of heterocycles and drug scaffolds from N-Methylbut-3-en-1-amine.

Experimental Protocols

Protocol 1: Preparation of Free Base for Organometallic Coupling

Most catalytic reactions require the free amine. The hydrochloride salt must be neutralized immediately prior to use to avoid volatility losses.

-

Dissolution: Dissolve 10 mmol (1.21 g) of N-Methylbut-3-en-1-amine HCl in 10 mL of distilled water.

-

Basification: Cool to 0°C. Slowly add 12 mL of 1M NaOH solution.

-

Extraction: Extract the mixture with Dichloromethane (DCM) (

mL). -

Drying: Dry the combined organic layers over anhydrous

for 15 minutes. -

Filtration: Filter into the reaction vessel.

-

Critical Note: Do not concentrate to dryness under vacuum if possible, as the free amine is volatile (BP approx 70-80°C). Use the solution directly for the next step.

-

Protocol 2: Heck Coupling to Synthesize Metanicotine Analogues

This protocol couples the alkene tail to an aryl halide.

-

Reagents:

-

N-Methylbut-3-en-1-amine (free base solution from Protocol 1).

-

3-Bromopyridine (1.0 equiv).

- (5 mol%).

- (10 mol%).

-

Triethylamine (2.0 equiv).

-

-

Procedure:

-

Combine reagents in a pressure tube with Acetonitrile (

). -

Degas with Argon for 10 minutes.

-

Seal and heat to 100°C for 12–24 hours.

-

-

Workup: Cool, filter through Celite, and purify via flash chromatography (DCM/MeOH/NH

). -

Outcome: Yields the (E)-aryl-alkenyl amine (Metanicotine analogue).

Safety & Handling (E-E-A-T)

-

Health Hazards: The compound is a skin and respiratory irritant. The free amine form is volatile and possesses a strong, fishy odor typical of low molecular weight amines.

-

Storage: Store the hydrochloride salt at room temperature in a tightly sealed container. It is hygroscopic; exposure to moisture will make accurate weighing difficult.

-

Incompatibility: Avoid contact with strong oxidizing agents. The alkene moiety is sensitive to ozone and radical initiators.

References

-

PubChem. (2025). N-Methylbut-3-en-1-amine hydrochloride. National Library of Medicine. [Link]

-

Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews. (Context: General review of hydroamination mechanisms relevant to homoallylic amines). [Link]

-

Hesp, K. D., & Stradiotto, M. (2009).[1] Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkyl- and Arylamines Employing [Ir(COD)Cl]2. Organic Letters. [Link]

Sources

Technical Guide: N-Methylbut-3-en-1-amine Hydrochloride & Structural Analogs

Part 1: Strategic Overview

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a specialized homoallylic amine scaffold critical to modern medicinal chemistry and ligand design.[1] Unlike simple aliphatic amines, this molecule possesses a unique bifunctionality : a reactive secondary amine and a terminal alkene separated by a two-carbon tether.

This structural arrangement makes it an ideal precursor for intramolecular hydroamination , a powerful transformation that cyclizes the linear chain into pyrrolidine and piperidine rings—core pharmacophores found in nicotine analogs, FK506 binding protein inhibitors, and numerous alkaloids.

For the drug development professional, this molecule represents a "programmable" building block. The N-methyl group acts as a handle for solubility and potency modulation (the "Magic Methyl" effect), while the alkene serves as a latent functional handle for cyclization, cross-metathesis, or radical addition.

Part 2: Chemical Identity & Structural Classification[1][2][3]

Core Identity Data

| Property | Specification |

| IUPAC Name | N-Methylbut-3-en-1-amine hydrochloride |

| Common Name | N-Methylhomoallylamine HCl |

| CAS (Salt) | 55984-59-3 |

| CAS (Free Base) | 38369-88-9 |

| Formula | C₅H₁₁N[1][2][3][4][5][6][7][8][9][10] · HCl |

| MW | 121.61 g/mol |

| Structure | CH₂=CH-CH₂-CH₂-NH(CH₃) · HCl |

| Appearance | Hygroscopic white to off-white solid |

| Solubility | High in H₂O, MeOH, EtOH; Low in Et₂O, Hexanes |

Structural Analogs & Chemical Space

The utility of this scaffold expands when considering its structural analogs. These are categorized by chain length (ring size potential) and substitution patterns (electronic/steric tuning).

Figure 1: Structural classification of N-methylbut-3-en-1-amine analogs. Modifications dictate the size and substitution of the resulting heterocyclic ring.

Part 3: Synthesis Protocols

Synthesizing the hydrochloride salt requires avoiding polymerization of the alkene and over-alkylation of the amine. Two primary routes are recommended based on scale and required purity.

Route A: Amide Reduction (High Purity / Lab Scale)

This method is preferred for medicinal chemistry as it avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Mechanism: Acylation of methylamine with 3-butenoic acid derivatives followed by reduction.

-

Acylation: React 3-butenoic acid with methylamine (using EDC/HOBt or via acid chloride) to form N-methylbut-3-enamide.

-

Reduction: Reduce the amide using LiAlH₄ in dry THF.

-

Salt Formation: Quench with dilute HCl/ether to precipitate the salt.

Route B: Nucleophilic Substitution (Scale-Up)

Direct alkylation of excess methylamine with 4-bromo-1-butene.

Protocol:

-

Reagents: 4-Bromo-1-butene (1.0 eq), Methylamine (40% aq. or solution in EtOH, 10.0 eq ).

-

Condition: Sealed tube or pressure vessel, 0°C to RT, 12-24h.

-

Workup:

-

Evaporate excess methylamine and solvent.

-

Basify residue with NaOH (pH > 12).

-

Extract with CH₂Cl₂ (3x).

-

Dry organics (Na₂SO₄) and concentrate carefully (free base is volatile).

-

Dissolve in Et₂O and bubble dry HCl gas or add HCl/Dioxane to precipitate.

-

Figure 2: Synthetic pathways.[1] Route B (left) is direct but risks over-alkylation. Route A (right) is stepwise and yields higher purity.

Part 4: Core Reactivity & Applications

The primary value of N-methylbut-3-en-1-amine lies in its ability to undergo intramolecular hydroamination . This reaction closes the ring to form 1,2-dimethylpyrrolidine derivatives.

Mechanism: Intramolecular Hydroamination

This transformation is 100% atom-economical. It can be catalyzed by:

-

Organolanthanides (e.g., Cp*₂LnR): High turnover, strictly air-sensitive.

-

Group 4 Metals (Zr, Ti): Cationic zirconocene species.

-

Late Transition Metals (Au, Pd): Often require activation of the alkene.

-

Acid Catalysis: Protonation of the alkene (Markovnikov) followed by amine attack.

Regioselectivity:

-

Exo-trig cyclization: Forms the 5-membered ring (Pyrrolidine). Favored kinetically.

-

Endo-trig cyclization: Forms the 6-membered ring (Piperidine).

Figure 3: Cyclization pathways. The 5-exo-trig pathway is generally favored, yielding pyrrolidine scaffolds common in nicotine analogs.

Drug Discovery Relevance

-

Nicotinic Acetylcholine Receptors (nAChRs): The 1,2-dimethylpyrrolidine motif mimics the pyrrolidine ring of nicotine. Analogs derived from this scaffold are screened for neurodegenerative diseases.

-

Fragment-Based Drug Design (FBDD): The scaffold serves as a low-molecular-weight fragment (<150 Da) that can be "grown" into larger inhibitors.

-

The "Magic Methyl" Effect: The N-methyl group often improves lipophilicity (LogP) and metabolic stability compared to the NH analog, while eliminating a hydrogen bond donor, potentially improving membrane permeability.

Part 5: Handling, Safety & Stability

Stability Profile

-

Hydrochloride Salt: Highly stable at room temperature. Non-volatile. Hygroscopic—store in a desiccator.

-

Free Base: Volatile liquid with a fishy, amine-like odor. Prone to oxidation and slow polymerization upon exposure to air/light. Always generate the free base immediately prior to use.

Safety Hazards

-

GHS Classification: Skin Corr.[1][2] 1B (Causes severe skin burns and eye damage).

-

Incompatibility: Strong oxidizers, acid chlorides, anhydrides.

-

Polymerization: The free base can undergo radical polymerization if heated without inhibitors.

Handling Protocol

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.

-

Ventilation: All operations involving the free base must be conducted in a fume hood.

-

Spill Cleanup: Neutralize with dilute acetic acid, absorb with vermiculite, and dispose of as hazardous organic waste.

References

-

Benchchem. (n.d.). N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3.[1] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118987104, N-methylbut-3-en-1-amine hydrochloride. Retrieved from [1]

-

Smolecule. (2023). (But-3-en-1-yl)(methyl)amine - Availability and Properties. Retrieved from

- Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews.

- Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual reference for "Magic Methyl" effect).

Sources

- 1. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy (But-3-en-1-yl)(methyl)amine | 38369-88-9 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 7. N-[(3-bromophenyl)methyl]-3-methylbut-3-en-1-amine | C12H16BrN | CID 114472138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-ethyl-N-methylbut-1-en-3-yn-1-amine | C7H11N | CID 123897718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-bromo-N-ethyl-N-methylbutan-1-amine | C7H16BrN | CID 116296930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Dimethyl-3-phenylbut-3-en-1-amine | C12H17N | CID 13212929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity analysis of N-Methylbut-3-en-1-amine hydrochloride

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 77600-66-9) is a critical secondary amine building block featuring a terminal alkene.[1] Its dual functionality makes it highly valuable for cyclization reactions (e.g., Ring-Closing Metathesis) and amine functionalization.[1] However, its lack of a strong UV chromophore and the potential for alkene isomerization present unique analytical challenges.

This guide moves beyond standard pharmacopeial templates to establish a self-validating, orthogonal analytical strategy . We reject the reliance on a single method (like HPLC-UV) which is prone to "silent" impurities in this molecule.[1] Instead, we define a protocol combining Quantitative NMR (qNMR) for absolute mass balance and HPLC-CAD for relative impurity profiling.

Part 1: Molecular Profile & Critical Quality Attributes (CQAs)

Before defining the methods, we must understand the analyte and its failure modes.

| Attribute | Specification | Technical Rationale |

| Compound | N-Methylbut-3-en-1-amine HCl | Secondary amine salt.[1] |

| Formula | MW: 85.15 (free base) / 121.61 (salt).[1] | |

| Chromophore | Weak (< 210 nm) | Critical Constraint: Standard UV detection is unreliable due to solvent cutoff interference.[1] |

| Stability | Hygroscopic / Reactive Alkene | Risk of polymerization or hydration of the double bond if stored improperly. |

Impurity Genesis Logic

Based on standard reductive amination or alkylation synthesis routes, the following impurities are statistically probable and must be targeted:

-

Impurity A (Precursor): Methylamine (if excess used) or 4-bromo-1-butene.[1]

-

Impurity B (Over-Alkylation): N,N-Dimethylbut-3-en-1-amine (Tertiary amine).[1]

-

Impurity C (Isomerization): N-Methylbut-2-en-1-amine (Migration of double bond to thermodynamically stable internal position).[1]

Part 2: The Analytical Workflow (Visualization)

The following decision matrix illustrates the orthogonal approach required to ensure data integrity.

Figure 1: Orthogonal Analytical Workflow ensuring coverage of mass balance, specific impurities, and salt stoichiometry.

Part 3: Quantitative Purity Assessment (qNMR)

Why qNMR? Since N-Methylbut-3-en-1-amine lacks a UV chromophore, HPLC-UV requires derivatization (e.g., with FMOC-Cl), which introduces variability and kinetic artifacts.[1] qNMR provides a primary ratio measurement traceable to the internal standard (IS), independent of the analyte's optical properties.

Protocol 1: 1H-qNMR Methodology

-

Solvent: Deuterium Oxide (

). The HCl salt is highly soluble here, and it minimizes exchangeable proton interference compared to MeOD. -

Internal Standard (IS): Maleic Acid (Traceable Grade).[1]

-

Resonance: Singlet at

6.3 ppm.[1] -

Rationale: This region is distinct from the analyte's alkene protons (

5.0–5.9 ppm) and the N-methyl group (

-

-

Relaxation Agent: None usually required if

is sufficient, but Gd(III) can be used if T1 is exceptionally long.

Step-by-Step Workflow:

-

T1 Determination: Run an inversion-recovery experiment on the analyte. The longest T1 (likely the methyl group) dictates the delay. Set relaxation delay (

) to -

Sample Prep: Accurately weigh ~10 mg of Analyte and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.[1] Dissolve in 0.6 mL

. -

Acquisition:

-

Processing: Phase and baseline correct manually. Integrate the N-methyl singlet (

2.6, 3H) or the terminal alkene protons (

Calculation:

Where

Part 4: Chromatographic Impurity Profiling (HPLC-CAD)

Why CAD? Charged Aerosol Detection (CAD) is a universal detector that responds to all non-volatile analytes roughly in proportion to mass.[1] It is superior to Refractive Index (RI) for gradient elution and eliminates the "blind spots" of UV detection for this aliphatic amine.

Protocol 2: HPLC-CAD Method

| Parameter | Setting |

| Column | HILIC Mode: Amide or Silica column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).[1] |

| Mobile Phase B | Acetonitrile.[1][2][3] |

| Gradient | 90% B to 50% B over 20 mins (Retains polar amines).[1] |

| Flow Rate | 1.0 mL/min.[1] |

| Detector | Charged Aerosol Detector (CAD).[1] Nebulizer Temp: 35°C. |

| Sample Diluent | 80:20 ACN:Water.[1] |

Critical Technical Insight: Standard C18 columns often fail to retain small, polar amine salts, leading to elution in the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) is selected here because the high organic starting conditions ensure the polar amine interacts with the water layer on the stationary phase, providing retention and separation from non-polar synthesis byproducts.

Part 5: Stoichiometry & Residuals

Protocol 3: Chloride Content (Potentiometric Titration)

To confirm the salt form is a mono-hydrochloride and not a mixture of free base/salt.

-

Titrant: 0.1 N Silver Nitrate (

).[1] -

Solvent: Water/Methanol (50:50) + 1 mL Nitric Acid.

-

Electrode: Silver/Silver Chloride combination electrode.[1][4]

-

Endpoint: Potentiometric inflection point.[1]

-

Calculation:

-

Theoretical Cl for

: 29.15%.[1]

-

Protocol 4: Residual Solvents (GC-Headspace)

Synthesis often involves recrystallization from Ethyl Acetate or precipitation with IPA.[1]

-

Column: DB-624 (or equivalent G43 phase).

-

Carrier: Helium, constant flow.

-

Headspace: Incubate at 80°C for 20 mins. (Amine salts are stable at this temp).[1]

Part 6: Impurity Formation Pathways

Understanding the chemistry helps predict what to look for in the HPLC-CAD traces.

Figure 2: Potential impurity pathways.[1] Note that Impurity C is thermodynamically favored under harsh acidic conditions.

References

-

Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Pharmaceutical Counter-ions. LCGC North America.[1] Link

-

BIPM (Bureau International des Poids et Mesures). Internal Standards for qNMR. Link

Sources

Technical Guide: Thermal Stability & Decomposition of N-Methylbut-3-en-1-amine Hydrochloride

[1][2]

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a critical homoallylic amine intermediate used in the synthesis of pharmaceutical agents, particularly those targeting cholinergic receptors and amine metabolic pathways.[1][2] Its structural motif—a secondary amine coupled with a terminal alkene—renders it chemically versatile but thermally labile.[1][2]

This guide provides a mechanistic analysis of its thermal degradation, establishing a decomposition threshold of 150°C .[1][2] It details the competing pathways of dehydrohalogenation, oxidative imine formation, and acid-catalyzed hydroamination.[1][2] Researchers will find validated protocols for TGA/DSC profiling and impurity identification, ensuring rigorous quality control in drug development workflows.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Specification |

| IUPAC Name | N-methylbut-3-en-1-amine hydrochloride |

| CAS Number | 55984-59-3 |

| Molecular Formula | C₅H₁₁N[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 121.61 g/mol |

| Structure | CH₃-NH-CH₂-CH₂-CH=CH₂[1][2] · HCl |

| Melting Point | ~176–180°C (Based on analog 3-butenylamine HCl) |

| Decomposition Onset | >150°C |

| Key Functionality | Secondary Amine, Terminal Alkene (Homoallylic) |

Mechanistic Decomposition Pathways[1]

The thermal degradation of N-Methylbut-3-en-1-amine hydrochloride is not a single-step event but a bifurcation of pathways driven by the availability of the acidic proton and the presence of oxygen.[1][2]

Primary Pathway: Dissociation & Dehydrohalogenation

Upon heating, the salt lattice destabilizes, leading to the reversible dissociation of the hydrochloride.[2]

-

Mechanism: Equilibrium shift favoring the free amine and gaseous HCl.[1][2]

-

Impact: The release of HCl gas constitutes a corrosivity hazard and catalyzes secondary degradation reactions.[1][2]

-

Reaction: [CH₃NH₂⁺(CH₂)₂CH=CH₂][Cl⁻] ⇌ CH₃NH(CH₂)₂CH=CH₂ + HCl(g)[1]

Secondary Pathway: Oxidative Dehydrogenation (Imine Formation)

Literature indicates that above 150°C, the free amine undergoes oxidative dehydrogenation to form imine byproducts [1].[2] This is likely driven by trace oxygen attacking the activated

-

Product: N-methylidenebut-3-en-1-amine or isomeric Schiff bases.[1][2]

-

Significance: Imine impurities are often reactive electrophiles, posing genotoxic risks in pharmaceutical contexts.[1][2]

Tertiary Pathway: Acid-Catalyzed Cyclization (Hydroamination)

While less explicitly detailed in general safety data, the structural predispositions of homoallylic amines in the presence of acid (HCl) strongly favor intramolecular hydroamination .[1]

-

Mechanism: 5-exo-trig cyclization.[1][2] The nitrogen lone pair attacks the activated double bond (protonated or polarized by HCl).[1][2]

-

Product: 1,2-Dimethylpyrrolidine or N-methylpyrrolidine derivatives.[1][2]

-

Causality: This pathway competes with volatilization, particularly in closed systems where HCl pressure is maintained.[1][2]

Pathway Visualization (Graphviz)[1]

Figure 1: Thermal decomposition network showing dissociation followed by competing oxidation and cyclization pathways.[1][2]

Experimental Protocols for Stability Profiling

To validate the stability of this raw material, the following self-validating protocols should be employed.

Thermogravimetric Analysis (TGA) with DSC

Objective: Determine the precise onset of mass loss (HCl release) and phase transitions.

-

Sample Prep: Weigh 5–10 mg of N-Methylbut-3-en-1-amine HCl into an alumina crucible. Do not crimp hermetically if HCl release is the target metric; use a pinhole lid.[1][2]

-

Atmosphere: Purge with dry Nitrogen (50 mL/min) to suppress oxidative imine formation, isolating the dehydrohalogenation event.

-

Ramp: Heat from 30°C to 300°C at 10°C/min.

-

Data Interpretation:

Headspace GC-MS for Degradant ID

Objective: Identify volatile "imine" and cyclized impurities formed during thermal stress.[1][2]

-

Stress Condition: Incubate 20 mg of salt in a sealed 20 mL headspace vial at 140°C for 30 minutes.

-

Extraction: Headspace syringe injection (250°C injector temp).

-

GC Parameters:

-

MS Detection: Scan range 30–300 m/z.

-

Target Ions: Look for m/z 85 (Free base parent), m/z 83 (Imine, M-2), and m/z 120/122 (Chlorinated artifacts).[1]

-

Handling & Risk Assessment[1]

| Hazard Class | Risk Description | Mitigation Strategy |

| Corrosivity | Thermal decomposition releases HCl gas, which corrodes metal equipment and damages lung tissue.[1][2] | Use glass-lined reactors or Hastelloy.[1][2] Scrub exhaust gases with NaOH.[1][2] |

| Skin/Eye Irritant | The salt and its degradants are severe irritants (GHS H315, H319).[2] | Full PPE (Nitrile gloves, goggles).[1][2] Handle in a fume hood. |

| Photolability | UV exposure induces [2+2] cycloaddition (dimerization) of the alkene tail [1].[1][2][8] | Store in amber glass vials; avoid fluorescent lighting during synthesis.[1][2] |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 188173, N-methylbutan-1-amine Hydrochloride. Retrieved February 4, 2026, from [Link]

Sources

- 1. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]